N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide
Description
N-[4-(2-Quinoxalinyl)phenyl]cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropanecarboxamide group linked to a phenyl ring substituted with a quinoxaline moiety. Quinoxaline, a bicyclic heteroaromatic system with two nitrogen atoms, confers distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSGXXLVTMCOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline moiety to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anti-cancer research. The cyclopropanecarboxamide group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Kinase Inhibitors
- Tozasertib (VX-680): This compound features a cyclopropanecarboxamide group attached to a pyrimidine-thiophenyl scaffold. Unlike the quinoxaline-based target compound, Tozasertib includes a 4-methylpiperazine and pyrazole substituent, contributing to its potency as an Aurora kinase inhibitor (IC₅₀ = 1.2 nM) .
- N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: A nucleotide pathway inhibitor for pancreatic cancer, this analog substitutes quinoxaline with a benzo[d]thiazole ring and fluorophenyl group, enhancing metabolic stability .
Key Structural Differences :
| Compound | Core Heterocycle | Key Substituents | Target/Activity |
|---|---|---|---|
| Target Compound | Quinoxaline | Phenyl, cyclopropanecarboxamide | Unknown (kinase inhibition?) |
| Tozasertib | Pyrimidine | Piperazine, pyrazole | Aurora kinase (IC₅₀ = 1.2 nM) |
| Benzo[d]thiazole Analog | Benzo[d]thiazole | Fluoro, trifluoromethyl, cyano | Pancreatic cancer therapy |
Opioid Receptor Modulators
- Cyclopropylfentanyl : A fentanyl analog with a cyclopropanecarboxamide group attached to a piperidine ring. The target compound lacks the 4-anilidopiperidine scaffold critical for μ-opioid receptor binding, suggesting divergent pharmacological profiles .
Activity Comparison :
| Compound | Receptor Affinity | Therapeutic Use |
|---|---|---|
| Cyclopropylfentanyl | μ-opioid agonist | Analgesia (controlled) |
| Target Compound | Not reported | Potential kinase targeting |
Pesticide and Agrochemical Analogues
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide): This fungicide replaces quinoxaline with a chlorophenyl and tetrahydrofuran group, emphasizing the role of lipophilic substituents in antifungal activity .
Structural and Functional Contrast :
| Compound | Substituents | Application |
|---|---|---|
| Target Compound | Quinoxaline, phenyl | Undefined |
| Cyprofuram | Chlorophenyl, tetrahydrofuran | Fungicide |
Physicochemical Properties
- N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride: A hydrochloride salt with enhanced solubility compared to the neutral target compound. The quinoxaline group may reduce aqueous solubility due to increased hydrophobicity .
- N-[3-(5-Chloranyl-2,4-bis(oxidanyl)phenyl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclopropanecarboxamide: Molecular formula C₂₀H₁₇ClN₂O₅ (MW = 400.82 g/mol). The target compound’s molecular weight is expected to be higher due to the quinoxaline moiety .
Biological Activity
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is a compound characterized by its unique molecular structure, which combines a quinoxaline moiety with a cyclopropanecarboxamide group. This structure not only imparts distinctive chemical properties but also suggests potential biological activities that merit investigation. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of oncology and inflammation.
The molecular formula for this compound is C18H15N3O. The presence of the cyclopropanecarboxamide group contributes to the compound's stability and reactivity, making it a valuable scaffold in drug design and synthesis.
This compound is believed to exert its biological effects through interactions with specific molecular targets, including DNA and various enzymes. The quinoxaline component is known for its ability to intercalate into DNA, potentially disrupting cellular processes essential for cancer cell proliferation. Additionally, the cyclopropanecarboxamide group may enhance binding affinity and stability at these targets, leading to increased efficacy in therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including U937 (human myeloid leukemia) cells. The compound demonstrates selective cytotoxicity, sparing normal cells while effectively targeting malignant ones.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U937 | 5.2 | Significant inhibition observed |
| HeLa | 8.7 | Moderate inhibition |
| MCF-7 | 10.5 | Less potent compared to U937 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2.
Table 2: Summary of Anti-inflammatory Activity
| Inflammatory Marker | Effect | Concentration Tested (µM) |
|---|---|---|
| TNF-α | Inhibition | 1-10 |
| IL-6 | Inhibition | 1-10 |
| COX-2 | Inhibition | 5 |
Case Studies
- Case Study on U937 Cell Line : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in U937 cells. The authors concluded that the compound could be a promising candidate for further development as an anticancer agent .
- Anti-inflammatory Pathway Modulation : Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of TNF-α and IL-6 in stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
